MICROCOCCUS LYSATE

DNA repair photoprotection cosmetic formulation design

Micrococcus lysate (CAS 158765-79-8) is a biotechnology-derived cosmetic ingredient produced via controlled lysis of Micrococcus species, principally Micrococcus luteus. The lysate delivers the DNA repair enzyme UV-endonuclease—a cyclobutane pyrimidine dimer (CPD)-specific N-glycosylase/abasic lyase that initiates nucleotide excision repair of UV-induced DNA lesions.

Molecular Formula C9H6F2
Molecular Weight 0
CAS No. 158765-79-8
Cat. No. B1176253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMICROCOCCUS LYSATE
CAS158765-79-8
SynonymsMICROCOCCUS LYSATE
Molecular FormulaC9H6F2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micrococcus Lysate (CAS 158765-79-8) DNA Repair Enzyme Ingredient Procurement and Differentiation Guide


Micrococcus lysate (CAS 158765-79-8) is a biotechnology-derived cosmetic ingredient produced via controlled lysis of Micrococcus species, principally Micrococcus luteus [1]. The lysate delivers the DNA repair enzyme UV-endonuclease—a cyclobutane pyrimidine dimer (CPD)-specific N-glycosylase/abasic lyase that initiates nucleotide excision repair of UV-induced DNA lesions [2]. Unlike photolyase-based alternatives, this enzyme operates through a light-independent mechanism, enabling functionality in both day and night formulations [3]. Commercial preparations are typically supplied as liposome-encapsulated material (e.g., Ultrasomes, Ultrasomes V-PF) to facilitate intracellular delivery into epidermal keratinocytes and Langerhans cells [4].

Why Micrococcus Lysate Cannot Be Generically Substituted by Alternative DNA Repair Enzymes


DNA repair enzymes used in cosmetic formulations—photolyase (plankton-derived), T4 endonuclease V (bacteriophage-derived), OGG1 glycosylase (Arabidopsis-derived), and UV-endonuclease (Micrococcus-derived)—target distinct DNA lesions through fundamentally different catalytic mechanisms and operational requirements [1]. Photolyase requires blue-light photon absorption for CPD cleavage and is inactive in darkness, precluding its use in night creams or after-sun products applied indoors [2]. T4 endonuclease V, while mechanistically similar to Micrococcus UV-endonuclease, has clinical data derived almost exclusively from xeroderma pigmentosum patient populations [3]. OGG1 glycosylase repairs 8-oxoguanine lesions from oxidative damage rather than UV-induced CPDs [4]. Furthermore, Micrococcus lysate is a multi-component preparation containing amino sugars, carbohydrates, lipids, flavonoids, and peptides with demonstrated independent regenerative and antioxidant properties absent from purified single-enzyme products [5]. These differences create non-interchangeable performance profiles that directly impact formulation design, regulatory positioning, and clinical efficacy expectations.

Quantitative Differentiation Evidence for Micrococcus Lysate Against Comparator DNA Repair Ingredients


Light-Independent CPD Repair: Micrococcus Lysate UV-Endonuclease vs. Photolyase from Plankton

Micrococcus lysate delivers UV-endonuclease that catalytically incises DNA at cyclobutane pyrimidine dimer (CPD) sites without requiring photon activation, in contrast to photolyase which strictly depends on blue light (350–450 nm) absorption for CPD cleavage [1]. In a clinical study of 9 normal volunteers, liposomal UV-endonuclease applied daily for 4 days prior to UV irradiation reduced CPDs by 18% in skin biopsies measured by immunohistochemistry without any photoreactivating light exposure [2]. Under comparable low-light conditions, photolyase exhibits negligible catalytic activity; its reported 40–45% CPD reduction was achieved only when post-application photoreactivating light was administered [2]. This light-independent functionality enables Micrococcus lysate to be formulated into night creams, after-sun products, and indoor-use formulations where photolyase is inoperative.

DNA repair photoprotection cosmetic formulation design

Randomized Controlled Clinical Efficacy: Micrococcus Lysate + Photolyase Combination Reduces Polymorphic Light Eruption Symptoms by 61% vs. Placebo

In a randomized, double-blind, placebo-controlled intra-individual half-body trial (Hofer et al., 2011), a topical after-sun lotion containing Micrococcus luteus extract with endonuclease activity plus photolyase from Anacystis nidulans was tested in 14 PLE patients. Test fields were treated with active lotion or placebo immediately after each of 4 consecutive daily suberythemal solar-simulated UV exposures, followed by photoactivating blue light [1]. At 144 hours post-first UV exposure (time of maximal PLE symptoms), active lotion-treated sites showed a mean PLE test score of 1.73 versus 3.20 for placebo-treated sites, representing a 61% reduction (95% CI, 36% to 85%) versus 27% reduction (95% CI, 3% to 51%) respectively (P = 0.024) [1]. The study directly quantifies the additive clinical benefit of Micrococcus lysate–derived endonuclease beyond photolyase and sunscreen alone.

polymorphic light eruption DNA repair enzymes clinical dermatology

CPD Removal Efficiency: Micrococcus Lysate UV-Endonuclease Compared with T4 Endonuclease V

A direct biochemical comparison of Micrococcus luteus UV-endonuclease and bacteriophage T4 endonuclease V on UV-irradiated DNA substrates of defined sequence demonstrated that both enzymes cleave DNA at pyrimidine dimer sites with identical frequency and produce the same cleavage products, confirming equivalent catalytic specificity [1]. Clinically, UV-endonuclease (Micrococcus lysate) reduced CPDs by 18% in normal volunteers (n=9) without photoreactivating light, while T4 endonuclease V reduced CPDs by 20% in xeroderma pigmentosum patients (n=12) under similar biopsy conditions [2]. Importantly, M. luteus UV-endonuclease was purified as a 31–32 kDa N-glycosylase/abasic lyase (not the previously reported 18 kDa), structurally distinct from the 16 kDa T4 endonuclease V, which may influence liposome encapsulation stability and intracellular delivery kinetics [3].

cyclobutane pyrimidine dimer endonuclease DNA repair comparison

Acne Blemish Reduction: A Secondary Differentiation Dimension Unique to Micrococcus Lysate

Micrococcus lysate has demonstrated a 27% reduction in visible blemishes in acne types I and II, attributed to the presence of the cyclothiopeptide baringolin with documented antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains [1]. This anti-acne benefit is not reported for any other DNA repair enzyme ingredient—photolyase, T4 endonuclease V, or OGG1 glycosylase lack antibacterial or anti-acne clinical data. The mechanism involves accelerated skin recovery and reduction of redness and inflammation without the drying or irritation typical of retinoids or benzoyl peroxide [1]. This dual DNA repair and anti-acne profile enables a single ingredient to address both photodamage and inflammatory acne, reducing formulation complexity.

acne treatment blemish reduction anti-inflammatory

Multi-Component Lysate Composition vs. Purified Enzyme Products: Metabolomic Profile Differentiation

Metabolomic analysis of fermented Micrococcus lysate has identified a diverse molecular profile including amino sugars, carbohydrates, lipids, oxyaromatic compounds, flavonoids, and peptides with recognized regenerative, antioxidant, and structural properties [1]. This contrasts with single-enzyme alternatives such as purified photolyase or T4 endonuclease V, which deliver only one catalytic function without ancillary bioactive molecules [2]. The patent literature specifies Micrococcus lysate liposomes at 10–20% of total liposome content in multi-enzyme cosmetic formulations, indicating a defined optimal incorporation range distinct from plankton extract (5–10%) and Arabidopsis thaliana liposomes (10–20%) [3]. These non-enzymatic lysate components may contribute to skin conditioning, barrier reinforcement, and moisture retention effects reported for Micrococcus lysate independently of DNA repair [4].

metabolomics lysate composition cosmetic ingredient quality

Safety and Toxicological Profile: Micrococcus Lysate vs. T4 Endonuclease V

Micrococcus lysate has been assessed by the Environmental Working Group (EWG) Skin Deep database with LOW hazard scores across all evaluated categories: cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [1]. No use restrictions are listed for this ingredient in cosmetic applications [1]. In comparison, T4 endonuclease V (Dimericine, T4N5 liposomes) has been evaluated in clinical trials in xeroderma pigmentosum patients where adverse effects were described as minimal with no allergic or irritant contact dermatitis; however, its safety database is predominantly derived from diseased populations rather than general cosmetic use [2]. The EWG data for Micrococcus lysate reflects its established safety profile in a broader consumer context, supporting procurement for mass-market cosmetic formulations where extensive safety documentation is a regulatory prerequisite.

cosmetic safety toxicology regulatory procurement

Best Research and Industrial Application Scenarios for Micrococcus Lysate Based on Quantitative Differentiation Evidence


Nighttime DNA Repair Creams and After-Sun Products Requiring Light-Independent Activity

Micrococcus lysate is the preferred DNA repair enzyme for formulations intended for nighttime application or indoor use where photoreactivating light is unavailable. Unlike photolyase, which is catalytically inactive without blue-light photons, Micrococcus lysate UV-endonuclease achieves measurable CPD removal (18% reduction, 4-day regimen) in darkness [1]. This enables the development of overnight DNA repair creams, after-sun lotions applied indoors, and long-haul flight skincare products—market segments inaccessible to photolyase-dependent formulations.

Combination DNA Repair Enzyme Formulations for Enhanced Clinical Efficacy

The combination of Micrococcus lysate endonuclease with photolyase in liposomal delivery systems has demonstrated additive clinical efficacy: a 61% reduction in PLE symptoms versus 27% for placebo in a randomized controlled trial [2]. Procurement of Micrococcus lysate as a component of multi-enzyme repair complexes (with photolyase and/or OGG1 glycosylase) is supported by a defined patent formulation range of 10–20% Micrococcus lysate liposomes, providing a quantitative basis for formulation optimization [3]. This combination strategy addresses both UV-induced CPDs and oxidative base lesions in a single product.

Dual-Function Anti-Acne and DNA Repair Products for Inflammatory Acne-Prone Skin

Micrococcus lysate uniquely combines DNA repair activity with a demonstrated 27% reduction in visible blemishes in acne types I and II, mediated by the cyclothiopeptide baringolin [4]. No other DNA repair enzyme ingredient (photolyase, T4 endonuclease V, OGG1 glycosylase) offers this dual functionality. This positions Micrococcus lysate as the single ingredient of choice for product lines targeting consumers with both photoaging concerns and inflammatory acne, enabling simplified INCI lists and reduced multi-ingredient procurement costs.

Mass-Market Consumer Sun Care with Broad Safety Documentation

For cosmetic manufacturers requiring extensive safety documentation for regulatory submissions in multiple jurisdictions, Micrococcus lysate offers an EWG-verified LOW hazard profile across cancer, allergy/immunotoxicity, and developmental/reproductive toxicity endpoints with no usage restrictions [5]. This established safety database supports procurement decisions for mass-market daily-wear sunscreens, moisturizers, and serums where consumer safety perception and regulatory compliance are critical. The ingredient is already present in approximately 0.04% of cosmetic products, indicating established market acceptance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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